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Compound of Interest

Compound Name: Lopinavir Metabolite M-1

Cat. No.: B7826080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of Lopinavir Metabolite
M-1 in HIV drug metabolism studies. This document includes key quantitative data, detailed

experimental protocols, and visualizations to facilitate a deeper understanding of lopinavir

metabolism and the significance of its M-1 metabolite.

Introduction
Lopinavir is a potent HIV-1 protease inhibitor that is a critical component of highly active

antiretroviral therapy (HAART). However, lopinavir undergoes extensive and rapid first-pass

metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, leading to

low oral bioavailability.[1] To overcome this, lopinavir is co-formulated with a low dose of

ritonavir, another protease inhibitor that acts as a potent inhibitor of CYP3A4, thereby

"boosting" lopinavir's plasma concentrations.[2][3]

The primary metabolic pathway of lopinavir is oxidation, resulting in the formation of several

metabolites. Among these, the C-4 oxidation product, Metabolite M-1, is a major metabolite

found in plasma.[2] Understanding the formation, activity, and quantification of M-1 is crucial for

comprehensive HIV drug metabolism studies, drug-drug interaction assessments, and the

overall clinical management of HIV-infected patients.
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The following tables summarize key quantitative data related to lopinavir, its M-1 metabolite,

and the influence of ritonavir.

Table 1: In Vitro Activity of Lopinavir and Metabolite M-1

Compound Target Parameter Value Reference

Lopinavir HIV Protease Ki 1.3 pM [4]

HIV-1 (in MT-4

cells)
EC50

19 nM (in

absence of

human serum)

[5]

Lopinavir

Metabolite M-1
HIV Protease Ki 0.7 pM [2]

HIV-1 (in MT-4

cells)
EC50 1.413 µM [2]

Table 2: Pharmacokinetic Parameters of Lopinavir (Co-administered with Ritonavir)

Parameter Value Conditions Reference

Tmax (Time to Peak

Plasma

Concentration)

~4.4 hours
Oral administration of

lopinavir/ritonavir
[2]

Cmax (Peak Plasma

Concentration)

9.8 ± 3.7 - 11.8 ± 3.7

µg/mL

Oral administration of

lopinavir/ritonavir
[2]

AUCτ (Area Under the

Curve)

92.6 ± 36.7 - 154.1 ±

61.4 µg•h/mL

Oral administration of

lopinavir/ritonavir
[2]

Protein Binding >98% In plasma [2]

Elimination Half-life 5-6 hours [6]

Apparent Oral

Clearance
6-7 L/h [1]
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Signaling and Metabolic Pathways
The metabolic pathway of lopinavir to its M-1 metabolite is a critical process in its

biotransformation. This conversion is primarily catalyzed by the CYP3A4 enzyme in the liver.

The co-administered drug, ritonavir, acts as a potent inhibitor of CYP3A4, thereby reducing the

metabolic clearance of lopinavir and increasing its therapeutic efficacy.
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Caption: Metabolic pathway of lopinavir to its M-1 metabolite.

Experimental Protocols
In Vitro Metabolism of Lopinavir to Metabolite M-1 using
Human Liver Microsomes
This protocol describes the in vitro incubation of lopinavir with human liver microsomes to study

the formation of the M-1 metabolite.

Materials:

Lopinavir

Human Liver Microsomes (HLMs)

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

Potassium phosphate buffer (100 mM, pH 7.4)

Acetonitrile (for quenching the reaction)
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Internal standard (for LC-MS/MS analysis)

LC-MS/MS system

Procedure:

Prepare a stock solution of lopinavir in a suitable organic solvent (e.g., methanol or DMSO).

In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes (final

concentration, e.g., 0.5 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.

Add lopinavir to the mixture to achieve the desired final concentration (e.g., 1-10 µM).

Initiate the metabolic reaction by adding the NADPH regenerating system.

Incubate the reaction mixture at 37°C with gentle shaking.

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction

mixture.

Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal

standard.

Centrifuge the samples to precipitate proteins.

Transfer the supernatant to a new tube for LC-MS/MS analysis to quantify the formation of

Metabolite M-1 and the depletion of lopinavir.

CYP3A4 Inhibition Assay: Effect of Ritonavir on
Lopinavir Metabolism
This protocol is designed to evaluate the inhibitory effect of ritonavir on the CYP3A4-mediated

metabolism of lopinavir.

Materials:

Same as Protocol 1
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Ritonavir

Procedure:

Follow steps 1 and 2 of Protocol 1.

Add varying concentrations of ritonavir (the inhibitor) to the pre-incubation mixture. A vehicle

control (without ritonavir) should be included.

Add lopinavir (the substrate) to the mixture.

Initiate the reaction with the NADPH regenerating system.

Incubate for a fixed time point (e.g., 30 minutes) at 37°C.

Quench the reaction and process the samples as described in Protocol 1 (steps 7-9).

Analyze the samples by LC-MS/MS to determine the concentration of Metabolite M-1 formed

in the presence and absence of ritonavir.

Calculate the IC50 value of ritonavir for the inhibition of lopinavir metabolism.

Analytical Method for Quantification of Lopinavir and
Metabolite M-1 by LC-MS/MS
This protocol provides a general framework for the development of a liquid chromatography-

tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of lopinavir

and its M-1 metabolite in a biological matrix.

Instrumentation and Conditions:

Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-

performance liquid chromatography (UHPLC) system.

Column: A C18 reverse-phase column is commonly used.

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1%

formic acid) and an organic solvent (e.g., acetonitrile or methanol).
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Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray

ionization (ESI) source operating in positive ion mode.

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific

precursor-to-product ion transitions for lopinavir, Metabolite M-1, and the internal standard

need to be optimized.

Sample Preparation (Plasma):

To a plasma sample, add an internal standard.

Perform protein precipitation by adding a solvent like acetonitrile.

Vortex and centrifuge to pellet the precipitated proteins.

The supernatant can be directly injected or further purified using solid-phase extraction

(SPE) for cleaner samples.

Method Validation: The analytical method should be validated according to regulatory

guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for an in vitro drug metabolism study of

lopinavir.
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Caption: Workflow for in vitro lopinavir metabolism study.
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Conclusion
The study of Lopinavir Metabolite M-1 is integral to understanding the overall disposition and

potential for drug-drug interactions of lopinavir. The protocols and data presented here provide

a framework for researchers to investigate the CYP3A4-mediated metabolism of lopinavir and

the significant inhibitory role of ritonavir. Further research to quantify the in vivo concentrations

of Metabolite M-1 in patient populations will continue to refine our understanding of lopinavir's

clinical pharmacology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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